molecular formula C13H16N2O6S B3173961 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid CAS No. 951624-91-2

1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid

Cat. No.: B3173961
CAS No.: 951624-91-2
M. Wt: 328.34 g/mol
InChI Key: FVMZHPRXINPKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid is a piperidine derivative characterized by a carboxylic acid group at the 4-position of the piperidine ring. The compound features a phenyl ring substituted with a methylsulfonyl (-SO₂CH₃) group at the 2-position and a nitro (-NO₂) group at the 4-position. This combination of electron-withdrawing groups (EWGs) imparts distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in drug discovery targeting enzymes or receptors sensitive to sulfonyl and nitro functionalities .

Properties

IUPAC Name

1-(2-methylsulfonyl-4-nitrophenyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6S/c1-22(20,21)12-8-10(15(18)19)2-3-11(12)14-6-4-9(5-7-14)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMZHPRXINPKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid typically involves multi-step organic synthesis. Key steps often include:

  • Formation of the piperidine ring: : This can be achieved via cyclization reactions, possibly starting from amino acids or related precursors.

  • Functionalization: : Introduction of the nitro group and the methylsulfonyl group are critical steps. These groups can be introduced via nitration reactions (using concentrated nitric acid and sulfuric acid) and sulfonylation reactions, respectively.

  • Carboxylation: : Introduction of the carboxylic acid group typically involves oxidative processes or carboxylation of appropriate intermediates.

Industrial Production Methods

For large-scale production, the process is often optimized to maximize yield and minimize costs. Industrial methods may include:

  • Catalytic processes: : Using catalysts to enhance reaction rates.

  • Flow chemistry: : Continuous production methods to improve efficiency and safety.

  • Green chemistry principles: : Reducing environmental impact by using safer solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid undergoes various chemical reactions including:

  • Oxidation and Reduction: : The nitro group can be reduced to an amine, and the carboxylic acid group can undergo oxidation to form various functional groups.

  • Substitution Reactions: : The nitro and methylsulfonyl groups can participate in nucleophilic substitution reactions.

  • Hydrolysis and Esterification: : The carboxylic acid group can be hydrolyzed or converted into esters.

Common Reagents and Conditions

  • Nitration: : Concentrated nitric acid and sulfuric acid.

  • Reduction: : Reducing agents like palladium on carbon (Pd/C) or iron and hydrochloric acid.

  • Sulfonylation: : Using sulfonyl chlorides and base.

  • Esterification: : Alcohols and acidic catalysts.

Major Products Formed

  • Amines: : From reduction of the nitro group.

  • Esters: : From esterification of the carboxylic acid.

  • Substituted derivatives: : Via nucleophilic substitution reactions.

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₃H₁₆N₂O₆S
  • Molecular Weight : 328.34 g/mol
  • Melting Point : 229-231°C
  • Hazard Classification : Irritant

Structure

The compound features a piperidine ring substituted with a methylsulfonyl and a nitrophenyl group, which contributes to its unique chemical properties and biological activities.

Medicinal Chemistry

1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid has been investigated for its potential therapeutic effects. Its structural characteristics suggest that it may interact with biological targets relevant to various diseases.

Case Study: Anticancer Activity

Research indicates that derivatives of piperidine compounds exhibit anticancer properties. A study demonstrated that modifications on the piperidine ring can enhance cytotoxicity against cancer cell lines, suggesting potential for development as an anticancer agent .

Pharmacology

The compound's pharmacological properties have been explored in relation to its ability to modulate neurotransmitter systems.

Case Study: Neurotransmitter Modulation

In vitro studies have shown that this compound can influence serotonin and dopamine receptor activity, which are critical in treating mood disorders such as depression and anxiety . Further investigations are needed to elucidate the mechanisms involved.

Biochemical Research

1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid is also utilized in proteomics research as a tool for studying protein interactions and functions.

Case Study: Protein Interaction Studies

A study utilized this compound to probe the interactions between specific proteins involved in metabolic pathways, providing insights into cellular processes and potential therapeutic targets .

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryInvestigating therapeutic effectsPotential anticancer activity
PharmacologyModulation of neurotransmitter systemsInfluences serotonin and dopamine receptors
Biochemical ResearchStudying protein interactionsInsights into metabolic pathways

Mechanism of Action

Molecular Targets and Pathways

The specific mechanism of action for this compound can vary based on its application. Generally, it may act by:

  • Binding to enzymes or receptors: : Influencing biochemical pathways.

  • Acting as a catalyst: : In chemical reactions.

  • Interacting with cellular components: : Affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Type Variations

  • Fluorine-Substituted Analogs: 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid (CAS: 914637-69-7) and 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid (CAS: 914637-73-3) replace the nitro group with fluorine. These analogs may exhibit improved metabolic stability but reduced electrophilicity in biological systems .
  • Nitro-Substituted Analogs :

    • 1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid and 1-(4-Nitrophenylsulfonyl)piperidine-3-carboxylic acid () demonstrate positional isomerism. The nitro group’s placement on benzoyl or sulfonyl moieties affects steric hindrance and hydrogen-bonding capacity. For instance, sulfonyl-linked nitro groups enhance solubility due to increased polarity, whereas benzoyl-linked nitro groups may improve π-π stacking interactions .

Ring System Modifications

  • Pyrrolidine vs. Piperidine: 1-[2-(Methylsulfonyl)-4-nitrophenyl]pyrrolidine-2-carboxylic acid (CAS: 1452572-57-4) replaces the six-membered piperidine ring with a five-membered pyrrolidine. The carboxylic acid at position 2 (vs. 4 in the target compound) further modifies hydrogen-bonding geometry .
  • Piperazine Derivatives :

    • 1-(4-Nitrobenzyl)piperidine-4-carboxylic acid () introduces a benzyl group, enhancing lipophilicity. Such modifications are common in CNS-targeting drugs, where increased blood-brain barrier penetration is desirable .

Functional Group Replacements

  • Sulfonyl vs. Carbonyl: 1-[(4-Methylphenyl)sulfonyl]-N′-[(E)-4-pyridinylmethylene]-4-piperidinecarbohydrazide () replaces the carboxylic acid with a carbohydrazide group. This introduces hydrazine-based hydrogen-bond donors, which are advantageous in metal chelation or enzyme inhibition (e.g., carbonic anhydrase) .
  • This could enhance binding to hydrophobic pockets in proteins .

Pharmacological and Physicochemical Properties

Anticancer Activity

  • Sulfonylhydrazine Prodrugs: Compounds like 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-(methylamino)carbonylhydrazine (101M) () share the methylsulfonyl group with the target compound. 101M’s broad-spectrum antitumor activity, including CNS penetration (>6 log kill in brain tumors), suggests that the methylsulfonyl-nitro-phenyl-piperidine scaffold may similarly exploit DNA alkylation or topoisomerase inhibition mechanisms .

Physicochemical Metrics

  • Topological Polar Surface Area (TPSA) :
    • The pyrrolidine analog () has a TPSA of 129 Ų due to its nitro, sulfonyl, and carboxylic acid groups. The target compound’s piperidine ring likely reduces TPSA slightly (~120–125 Ų), favoring passive diffusion across membranes compared to the pyrrolidine derivative .
  • LogP and Solubility :
    • Fluorine-substituted analogs () exhibit lower logP values (~1.5–2.0) vs. the nitro-containing target compound (estimated logP ~2.5–3.0). This trade-off between solubility and lipophilicity impacts bioavailability .

Biological Activity

1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid, a compound with the molecular formula C13H16N2O6S and a molecular weight of 328.34 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its anticancer properties and other pharmacological effects.

  • Molecular Formula : C13H16N2O6S
  • Molecular Weight : 328.34 g/mol
  • CAS Number : 951624-91-2

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, a related study demonstrated that derivatives containing similar structures exhibited significant growth inhibition against MDA-MB-231 (IC50 2.43–7.84 μM) and HepG2 (IC50 4.98–14.65 μM) cells . The compound's mechanism of action appears to involve:

  • Microtubule Destabilization : Compounds with similar nitrophenyl moieties have been shown to inhibit microtubule assembly, suggesting that 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid may act as a microtubule-destabilizing agent .
  • Apoptosis Induction : In studies on MDA-MB-231 cells, compounds similar to this structure increased caspase-3 activity (1.33–1.57 times) at concentrations of 10 μM, indicating potential apoptosis-inducing properties .

The biological activity can be attributed to several mechanisms:

  • Inhibition of Topoisomerase : Compounds with nitrophenyl groups often inhibit topoisomerases, enzymes critical for DNA replication and transcription.
  • Alkylation of DNA : This mechanism involves the direct modification of DNA structure, leading to cell death.
  • Inhibition of Tubulin Polymerization : Similar compounds have been documented to disrupt microtubule dynamics, which is essential for cell division.

Case Studies and Research Findings

Study ReferenceCell Line TestedIC50 (μM)Observations
MDA-MB-2312.43–7.84Significant growth inhibition
HepG24.98–14.65Cytotoxic effects noted
Various Cancer TypesN/AAntiproliferative activity observed

Q & A

Q. What are the recommended synthetic routes for 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid?

The compound can be synthesized via hydrolysis of its ester precursor under alkaline conditions. For example, ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate undergoes saponification using 5N NaOH in EtOH/water (1:1 v/v) at room temperature for 24 hours. Acidification with HCl (pH 3–4) precipitates the carboxylic acid derivative, yielding 88% after filtration and drying . Modifications to the nitro or methylsulfonyl groups may require protection/deprotection strategies, as seen in analogous piperidine derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR in DMSO-d6d_6 resolves piperidine protons (δ 1.52–4.31 ppm) and aromatic signals (δ 7.93–8.09 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at 1730 cm1^{-1} (C=O stretch) and 1687 cm1^{-1} (sulfonamide) confirm functional groups .
  • Elemental Analysis : Matches calculated vs. observed %C, %H, and %N (e.g., 49.99% C vs. 50.04% observed) .
  • Melting Point : Consistency with literature values (e.g., 217–219°C for related compounds) ensures purity .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO) and aqueous buffers. Stability tests under varying pH (3–10) and temperatures (4–40°C) should be conducted using HPLC to monitor degradation. Storage at –20°C in desiccated conditions is advised to prevent hydrolysis of the sulfonyl or nitro groups .

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists. Spills should be contained with absorbent materials and disposed of per hazardous waste regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the compound?

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance hydrolysis efficiency .
  • Temperature Control : Elevated temperatures (50–60°C) may reduce reaction time but risk ester group degradation.
  • Solvent Optimization : Replace EtOH with THF/water mixtures to improve solubility of intermediates .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) between different batches?

  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete hydrolysis intermediates).
  • Deuterated Solvent Effects : Compare NMR in CDCl3_3 vs. DMSO-d6d_6 to assess solvent-induced shifts .
  • Crystallography : Single-crystal X-ray diffraction of pure batches validates structural assignments .

Q. How to design experiments to assess the compound’s biological activity?

  • Receptor Binding Assays : Screen against carbonic anhydrase isoforms (CA-II, CA-IX) using fluorescence-based inhibition assays, given structural similarity to sulfonamide inhibitors .
  • Cellular Uptake Studies : Radiolabel the compound with 14^{14}C to quantify permeability in Caco-2 cell monolayers .

Q. What analytical methods validate the compound’s stability under various pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to 0.1N HCl/NaOH (70°C, 24 hours) and analyze via HPLC (C18 column, methanol:buffer pH 4.6 = 65:35) to track degradation products .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 3 months and compare impurity profiles against controls .

Q. How to synthesize derivatives to study structure-activity relationships (SAR)?

  • Nitro Group Modifications : Reduce the nitro group to an amine using H2_2/Pd-C, then acetylate or alkylate to explore electronic effects .
  • Piperidine Substituents : Introduce methyl or benzyl groups at the piperidine nitrogen via reductive amination .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding poses in CA-II (PDB ID: 3KS3), focusing on sulfonyl and carboxylate interactions .
  • QSAR Modeling : Train models on piperidine-carboxylic acid derivatives to correlate logP, polar surface area, and IC50_{50} values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.